3-Phenoxypiperidine
Overview
Description
3-Phenoxypiperidine is an organic compound with the chemical formula C₁₁H₁₅NO. It is a derivative of piperidine, where a phenoxy group is attached to the third carbon of the piperidine ring. This compound is known for its white crystalline appearance and solubility in common organic solvents such as ethanol and dichloromethane .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a group to which 3-phenoxypiperidine belongs, have a wide range of biological activities
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability
Result of Action
Piperidine derivatives are known to have a range of effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound
Biochemical Analysis
Cellular Effects
Piperidine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypiperidine typically involves the reaction of piperidine with phenol under specific conditions. One common method is the [3+3] cycloaddition method, which is considered vital for the synthesis of piperidine derivatives . Another method involves the reaction of 3-hydroxypiperidine with phenol in the presence of a suitable catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as heating, stirring, and the use of solvents like ethyl acetate and ethanol .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of phenoxypiperidine oxides.
Reduction: Formation of phenoxypiperidine alcohols.
Substitution: Formation of various substituted phenoxypiperidine derivatives.
Scientific Research Applications
3-Phenoxypiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates
Comparison with Similar Compounds
4-Phenoxypiperidine: Another phenoxy-substituted piperidine with similar chemical properties.
Phenazopyridine: A compound with a similar piperidine core but different functional groups and applications.
Uniqueness: 3-Phenoxypiperidine is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-phenoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNIJKUTWDGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395642 | |
Record name | 3-phenoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151666-08-9 | |
Record name | 3-phenoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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